Noricaritin

Vue d'ensemble

Description

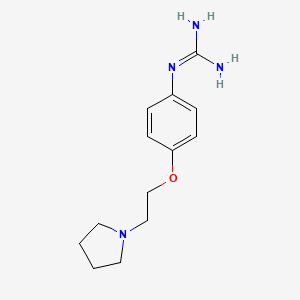

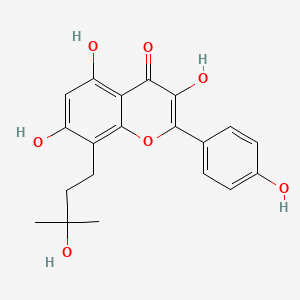

- La Noricaritine (CAS No. 5240-95-9) appartient à la classe des composés flavonoïdes.

- Elle est naturellement dérivée de la racine de Epimedium brevicornu Maxim, une plante communément appelée « yinyanghuo » ou « herbe de chèvre cornée ».

- Les flavonoïdes sont largement distribués dans les plantes et présentent des activités biologiques diverses.

Mécanisme D'action

Target of Action

Noricaritin is a natural sugar residue that has been reported to have therapeutic effects for autoimmune diseases, bone growth, and the prevention of heat-shock protein denaturation . It has been shown that this compound possesses flavonoid properties and acts as a nutrient . This compound also binds to extracellular matrix proteins and causes cell proliferation in lung tissue .

Mode of Action

This compound interacts with its targets, primarily extracellular matrix proteins, leading to cell proliferation in lung tissue . It also inhibits the production of proinflammatory cytokines and chemokines in human lung epithelial cells . This suggests that this compound may have anti-inflammatory properties, which could be beneficial in the treatment of diseases characterized by inflammation.

Biochemical Pathways

It is known that this compound has flavonoid properties . Flavonoids are known to influence various biochemical pathways, including those involved in inflammation and cell proliferation. Therefore, it is plausible that this compound may affect these pathways, leading to its observed effects on cell proliferation and inflammation.

Result of Action

The molecular and cellular effects of this compound’s action include binding to extracellular matrix proteins, causing cell proliferation in lung tissue, and inhibiting the production of proinflammatory cytokines and chemokines in human lung epithelial cells . These effects suggest that this compound may have potential therapeutic applications in the treatment of autoimmune diseases, bone growth, and certain lung diseases .

Analyse Biochimique

Biochemical Properties

Noricaritin plays a significant role in biochemical reactions due to its flavonoid structure. It interacts with various enzymes, proteins, and other biomolecules. This compound has been shown to bind to extracellular matrix proteins, which promotes cell proliferation in lung tissue . Additionally, it inhibits the production of proinflammatory cytokines and chemokines in human lung epithelial cells . These interactions highlight the compound’s potential in modulating inflammatory responses and promoting tissue repair.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been reported to inhibit the production of proinflammatory cytokines and chemokines in human lung epithelial cells . This suggests that this compound may play a role in reducing inflammation and promoting cellular homeostasis. Additionally, this compound’s interaction with extracellular matrix proteins can lead to increased cell proliferation, particularly in lung tissue .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to extracellular matrix proteins, which promotes cell proliferation in lung tissue . It also inhibits the production of proinflammatory cytokines and chemokines in human lung epithelial cells . These molecular interactions suggest that this compound may modulate inflammatory responses and promote tissue repair by influencing key signaling pathways and gene expression patterns.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound has been shown to possess flavonoid properties and acts as a nutrient . It binds to extracellular matrix proteins and causes cell proliferation in lung tissue . Additionally, this compound inhibits the production of proinflammatory cytokines and chemokines in human lung epithelial cells . These temporal effects suggest that this compound may have long-term benefits in modulating inflammatory responses and promoting tissue repair.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound possesses flavonoid properties and acts as a nutrient . It binds to extracellular matrix proteins and causes cell proliferation in lung tissue . Additionally, this compound inhibits the production of proinflammatory cytokines and chemokines in human lung epithelial cells . These dosage effects suggest that this compound may have potential therapeutic applications in modulating inflammatory responses and promoting tissue repair.

Metabolic Pathways

This compound is involved in various metabolic pathways, including interactions with enzymes and cofactors. It has been shown that this compound possesses flavonoid properties and acts as a nutrient . This compound also binds to extracellular matrix proteins and causes cell proliferation in lung tissue . Additionally, this compound inhibits the production of proinflammatory cytokines and chemokines in human lung epithelial cells . These metabolic interactions suggest that this compound may play a role in modulating metabolic flux and metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It has been shown that this compound possesses flavonoid properties and acts as a nutrient . This compound also binds to extracellular matrix proteins and causes cell proliferation in lung tissue . Additionally, this compound inhibits the production of proinflammatory cytokines and chemokines in human lung epithelial cells . These transport and distribution mechanisms suggest that this compound may have potential therapeutic applications in modulating inflammatory responses and promoting tissue repair.

Subcellular Localization

The subcellular localization of this compound involves its targeting to specific compartments or organelles within cells. It has been shown that this compound possesses flavonoid properties and acts as a nutrient . This compound also binds to extracellular matrix proteins and causes cell proliferation in lung tissue . Additionally, this compound inhibits the production of proinflammatory cytokines and chemokines in human lung epithelial cells . These subcellular localization mechanisms suggest that this compound may have potential therapeutic applications in modulating inflammatory responses and promoting tissue repair.

Méthodes De Préparation

- Les voies de synthèse de la Noricaritine impliquent des transformations chimiques à partir de composés précurseurs.

- Malheureusement, les méthodes de synthèse spécifiques et les conditions réactionnelles pour la Noricaritine ne sont pas facilement disponibles dans la littérature.

- Les méthodes de production industrielle peuvent varier, mais l'extraction à partir d'espèces d'Epimedium reste une approche courante.

Analyse Des Réactions Chimiques

- La Noricaritine subit probablement diverses réactions en raison de sa structure flavonoïde.

- Les réactions courantes comprennent l'oxydation, la réduction et la substitution.

- Les réactifs et les conditions dépendent de la transformation spécifique, mais des réactifs généraux comme les agents oxydants (par exemple, KMnO₄), les agents réducteurs (par exemple, NaBH₄) et les acides de Lewis (par exemple, AlCl₃) peuvent être impliqués.

- Les principaux produits pourraient inclure des dérivés hydroxylés ou des formes conjuguées.

Applications de la recherche scientifique

- La Noricaritine a suscité de l'intérêt dans plusieurs domaines scientifiques :

Médecine : Effets thérapeutiques potentiels pour les maladies auto-immunes et la croissance osseuse.

Propriétés anti-inflammatoires : Inhibe les cytokines et les chimiokines pro-inflammatoires dans les cellules épithéliales pulmonaires humaines.

Stabilisation des protéines de choc thermique : Prévient la dénaturation des protéines de choc thermique.

Recherche sur le cancer : Étudiée pour ses propriétés anticancéreuses.

Mécanisme d'action

- Le mécanisme exact par lequel la Noricaritine exerce ses effets reste un domaine de recherche actif.

- Les cibles moléculaires et les voies impliquées n'ont pas encore été entièrement élucidées.

Applications De Recherche Scientifique

- Noricaritin has drawn interest in several scientific fields:

Medicine: Potential therapeutic effects for autoimmune diseases and bone growth.

Anti-Inflammatory Properties: Inhibits pro-inflammatory cytokines and chemokines in human lung epithelial cells.

Heat-Shock Protein Stabilization: Prevents heat-shock protein denaturation.

Cancer Research: Investigated for its anti-cancer properties.

Comparaison Avec Des Composés Similaires

- La singularité de la Noricaritine réside dans sa structure flavonoïde et ses activités biologiques spécifiques.

- Des composés similaires comprennent d'autres flavonoïdes présents dans les espèces d'Epimedium, tels que l'icariine et l'épimédine .

Propriétés

IUPAC Name |

3,5,7-trihydroxy-8-(3-hydroxy-3-methylbutyl)-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O7/c1-20(2,26)8-7-12-13(22)9-14(23)15-16(24)17(25)18(27-19(12)15)10-3-5-11(21)6-4-10/h3-6,9,21-23,25-26H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTGVBHDTGZUEJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC=C(C=C3)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-2-[[(1R,2R)-2-Aminocyclohexyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide](/img/structure/B3029018.png)